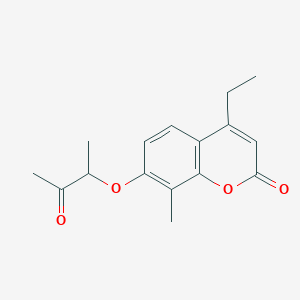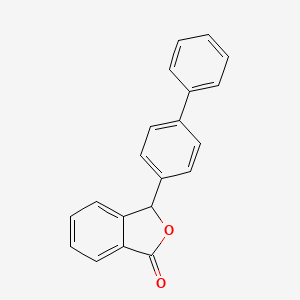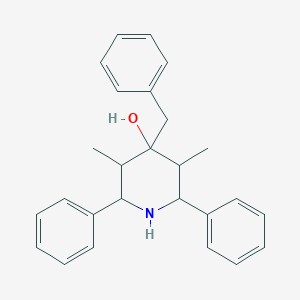
4-ethyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is commonly known as Warfarin, which is a widely used anticoagulant medication. Warfarin is used to prevent and treat blood clots in various medical conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation. In addition to its clinical use, Warfarin has also been used in scientific research for its unique properties and mechanism of action.
作用机制
Warfarin works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. These factors are essential for the formation of blood clots. Warfarin prevents the activation of vitamin K, which is required for the synthesis of these clotting factors. This leads to a decrease in the production of clotting factors and a decrease in the ability of the blood to clot.
Biochemical and physiological effects:
Warfarin has several biochemical and physiological effects. It prolongs the time it takes for the blood to clot, which is measured by the prothrombin time. Warfarin also affects the levels of vitamin K-dependent clotting factors in the blood. In addition, Warfarin can cause bleeding, which is a common side effect of anticoagulant therapy.
实验室实验的优点和局限性
Warfarin has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, Warfarin has some limitations for use in lab experiments. It can cause bleeding, which can be a confounding factor in studies investigating the effects of anticoagulants on thrombosis and hemostasis. In addition, Warfarin has a narrow therapeutic window, which can make it difficult to achieve the desired level of anticoagulation.
未来方向
There are several future directions for research involving Warfarin. One area of research is the development of new anticoagulants with fewer side effects than Warfarin. Another area of research is the investigation of the effects of Warfarin on vitamin K-dependent proteins other than clotting factors. Finally, there is a need for further research to investigate the effects of Warfarin on thrombosis and hemostasis in different patient populations, such as those with renal impairment or liver disease.
合成方法
The synthesis of Warfarin involves several steps, starting with the condensation of salicylaldehyde with ethyl acetoacetate to form 4-hydroxy-3-coumarinyl-2-butenone. This compound is then reacted with methyl iodide to form 4-methoxy-3-coumarinyl-2-butenone. The final step involves the reaction of 4-methoxy-3-coumarinyl-2-butenone with 4-hydroxycoumarin in the presence of a base to yield Warfarin.
科学研究应用
Warfarin has been extensively used in scientific research for its anticoagulant properties. It has been used in studies to investigate the effects of anticoagulants on thrombosis and hemostasis. Warfarin has also been used in studies to investigate the role of vitamin K in coagulation and the effects of Warfarin on vitamin K-dependent proteins.
属性
IUPAC Name |
4-ethyl-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-5-12-8-15(18)20-16-9(2)14(7-6-13(12)16)19-11(4)10(3)17/h6-8,11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOTUCRACCCYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5000149.png)

![N,N-diallyl-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5000161.png)
![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5000167.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5000182.png)
![[(4-fluorophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5000185.png)

![(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5000199.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5000209.png)

![2-(1-naphthyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5000236.png)
![methyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5000246.png)
![N-allyl-2-[(3-chloro-4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5000248.png)
![1-benzyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5000250.png)